molecular formula C12H26N4O5 B1666434 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine CAS No. 516493-93-9

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

Cat. No.: B1666434
CAS No.: 516493-93-9
M. Wt: 306.36 g/mol
InChI Key: SVPBRIZYFJFLOL-UHFFFAOYSA-N
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Description

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is an organic compound with the molecular formula C12H26N4O5. It is characterized by the presence of an azide group and multiple ether linkages, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine typically involves the reaction of azido compounds with electrophilic reagents. One common method is the reaction of azidoethoxyethanol with electrophilic reagents such as bromoethanol, followed by further reactions to introduce the azide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the azide group and to minimize side reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine primarily involves its reactivity with alkynes in click chemistry reactions. The azide group participates in a cycloaddition reaction with alkynes, facilitated by copper(I) catalysts, to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .

Comparison with Similar Compounds

Uniqueness: 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is unique due to its specific chain length and the presence of multiple ether linkages, which enhance its solubility and reactivity in various chemical reactions. Its versatility in click chemistry and bioconjugation applications sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPBRIZYFJFLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619582
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516493-93-9
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane (25 g, 75 mmol) in 5% HCl (200 mL) was added a solution of triphenylphosphine (19.2 g, 73 mmol) in ether (150 mL) over 3 hrs at room temperature. The reaction mixture was stirred for additional 24 hrs. The phases were separated and the aqueous phase was extracted with dichloromethane (3×40 mL). The aqueous phase was cooled in an ice/water bath and the pH was adjusted to 12 by addition of solid potassium hydroxide. The aqueous phase was concentrated and the product was taken up in dichloromethane (150 mL). The organic phase was dried (Na2SO4) and concentrated giving of 22 g (95%) of a yellow oil. The product was identified by electrospray mass spectrometry (ESI-MS) (MH+ calculated: 307.19; found 307.4). The crude oil was used in the nest step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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